
4-Bromo-3-ethoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO3S. It belongs to the thiophene family and contains a carboxylic acid functional group. Thiophenes are heterocyclic aromatic compounds that contain a five-membered ring with one sulfur atom. In this case, the bromine substitution occurs at the 4-position, and an ethoxy group is attached to the 3-position of the thiophene ring .
Méthodes De Préparation
Synthetic Routes: The synthesis of 4-bromo-3-ethoxythiophene-2-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 3-ethoxythiophene with bromine to introduce the bromine substituent. The resulting 3-bromo-3-ethoxythiophene can then undergo carboxylation using carbon dioxide and a suitable base (such as potassium hydroxide) to yield the desired carboxylic acid product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in research laboratories or small-scale settings. The availability of commercial quantities may be limited due to its specialized nature.
Analyse Des Réactions Chimiques
4-Bromo-3-ethoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene-2-carboxylic acid or reduced to the corresponding tetrahydrothiophene derivative.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Applications De Recherche Scientifique
Chemistry::
Building Blocks: Researchers use 4-bromo-3-ethoxythiophene-2-carboxylic acid as a building block for designing novel organic molecules.
Functional Materials: It can serve as a precursor for functional materials, such as conducting polymers or organic semiconductors.
Drug Discovery: Thiophene derivatives are investigated for potential pharmaceutical applications, including antimicrobial and anticancer properties.
Biological Probes: Researchers may modify the compound to create fluorescent probes for biological studies.
Materials Science: Thiophene-based compounds find applications in organic electronics, sensors, and coatings.
Mécanisme D'action
The specific mechanism of action for 4-bromo-3-ethoxythiophene-2-carboxylic acid depends on its derivatives and applications. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 4-bromo-3-ethoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other brominated or ethoxy-substituted thiophenes.
Propriétés
Formule moléculaire |
C7H7BrO3S |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
4-bromo-3-ethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3S/c1-2-11-5-4(8)3-12-6(5)7(9)10/h3H,2H2,1H3,(H,9,10) |
Clé InChI |
WPJUTFIGWSVYHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(SC=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)
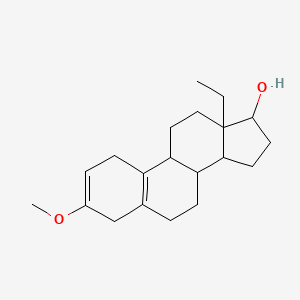
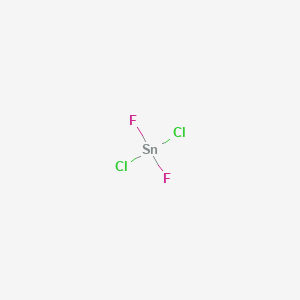
![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
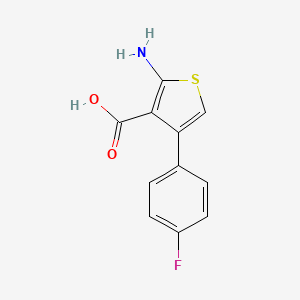
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)
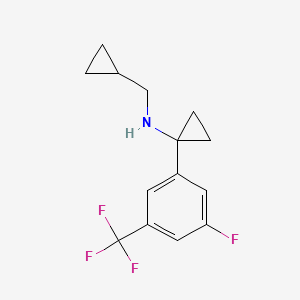
amine](/img/structure/B12077969.png)


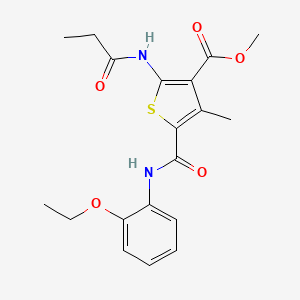
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)


